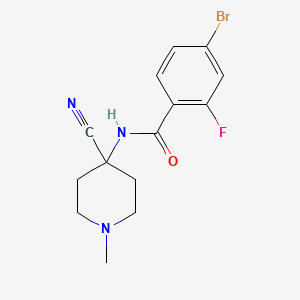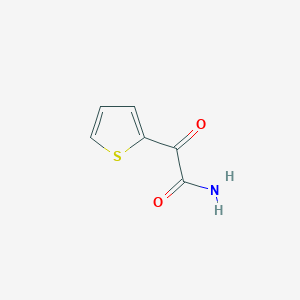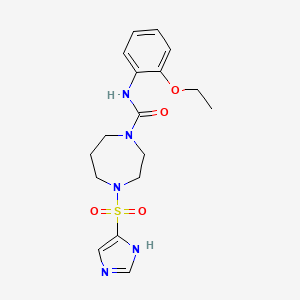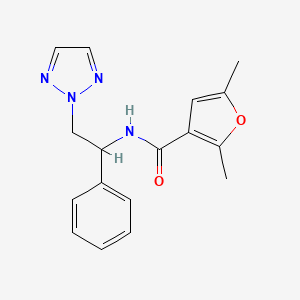![molecular formula C21H18N8 B2361561 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415552-31-5](/img/structure/B2361561.png)
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile is a versatile chemical compound with a unique structure that combines several heterocyclic rings.
準備方法
The synthesis of 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the formation of the pyrazolylpyridazine intermediate, followed by its coupling with piperazine and subsequent reaction with quinoline-3-carbonitrile. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl or pyridazinyl rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), leading to various substituted derivatives.
科学的研究の応用
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
類似化合物との比較
Similar compounds to 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile include:
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile: This compound has a similar structure but with a tetrahydroquinoline ring, which may result in different chemical and biological properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound shares the pyrazolyl and pyridazinyl rings but differs in its overall structure and applications.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical reactivity and potential for diverse applications.
特性
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8/c22-15-17-14-16-4-1-2-5-18(16)24-21(17)28-12-10-27(11-13-28)19-6-7-20(26-25-19)29-9-3-8-23-29/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRRAGDXWRLFPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5C=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile](/img/structure/B2361479.png)


![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2361487.png)
![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)
![tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)
![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)

